molecular formula C7H14O5 B12576893 3-(2,3-Dihydroxypropoxy)butanoic acid CAS No. 192582-86-8

3-(2,3-Dihydroxypropoxy)butanoic acid

Cat. No.: B12576893
CAS No.: 192582-86-8
M. Wt: 178.18 g/mol
InChI Key: FVQVYPQNOPIJFI-UHFFFAOYSA-N
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Description

3-(2,3-Dihydroxypropoxy)butanoic acid is an organic compound with the molecular formula C7H14O5 It is characterized by the presence of a butanoic acid backbone with a 2,3-dihydroxypropoxy substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-dihydroxypropoxy)butanoic acid can be achieved through several methods. One common approach involves the esterification of butanoic acid with 2,3-dihydroxypropyl alcohol under acidic conditions. The reaction typically requires a catalyst such as sulfuric acid and is conducted at elevated temperatures to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

3-(2,3-Dihydroxypropoxy)butanoic acid undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like halides or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of 3-(2,3-dioxopropoxy)butanoic acid.

    Reduction: Formation of 3-(2,3-dihydroxypropoxy)butanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(2,3-Dihydroxypropoxy)butanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: Utilized in the production of polymers and other materials due to its functional groups.

Mechanism of Action

The mechanism of action of 3-(2,3-dihydroxypropoxy)butanoic acid involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes and other proteins, potentially altering their activity. The carboxylic acid group can participate in acid-base reactions, influencing the compound’s behavior in biological systems.

Comparison with Similar Compounds

Similar Compounds

    3-(2,3-Dihydroxyphenoxy)butanoic acid: Similar structure but with a phenoxy group instead of a propoxy group.

    3-Hydroxybutanoic acid: Lacks the dihydroxypropoxy substituent.

Uniqueness

3-(2,3-Dihydroxypropoxy)butanoic acid is unique due to the presence of both hydroxyl and carboxylic acid functional groups, which confer distinct chemical reactivity and potential applications. The dihydroxypropoxy substituent provides additional sites for chemical modification, making it a versatile compound for various research and industrial purposes.

Properties

CAS No.

192582-86-8

Molecular Formula

C7H14O5

Molecular Weight

178.18 g/mol

IUPAC Name

3-(2,3-dihydroxypropoxy)butanoic acid

InChI

InChI=1S/C7H14O5/c1-5(2-7(10)11)12-4-6(9)3-8/h5-6,8-9H,2-4H2,1H3,(H,10,11)

InChI Key

FVQVYPQNOPIJFI-UHFFFAOYSA-N

Canonical SMILES

CC(CC(=O)O)OCC(CO)O

Origin of Product

United States

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